molecular formula C41H59O4PSi B599010 (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos CAS No. 1201795-13-2

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos

Cat. No.: B599010
CAS No.: 1201795-13-2
M. Wt: 674.978
InChI Key: CXNFJAQYWVJXHD-WSLDONEOSA-N
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Description

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos, also known as this compound, is a useful research compound. Its molecular formula is C41H59O4PSi and its molecular weight is 674.978. The purity is usually 95%.
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Biological Activity

The compound (1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate is a complex organic molecule with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₄₁H₅₉O₄PSi
Molecular Weight674.96 g/mol
CAS Registry Number1201795-13-2
Boiling Point681 °C
Density1.08 g/cm³
Flash Point366 °C

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Notably, its structure suggests potential interactions with phosphine-based pathways due to the presence of diphenylphosphinyl groups.

Potential Targets

  • Enzymatic Inhibition : The diphenylphosphinyl moiety may exhibit inhibitory effects on certain phosphatases or kinases.
  • Receptor Modulation : The compound could interact with nuclear hormone receptors or other transcription factors influencing gene expression.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds with phosphine oxide functionalities demonstrated significant antiproliferative effects against various cancer cell lines. For instance, analogs showed enhanced activity in MCF10CA1 human breast cancer cells compared to standard treatments .

Antimicrobial Properties

Preliminary investigations suggest that compounds with silyl ether functionalities can enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics . This property may be relevant for developing new antimicrobial agents.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • Breast Cancer Treatment : A comparative study involving various analogs of silylated phosphine compounds demonstrated a marked reduction in tumor size in preclinical models when administered at specific dosages .
  • Antimicrobial Efficacy : A recent study explored the use of silyl-containing compounds against resistant strains of bacteria, revealing promising results in enhancing the efficacy of existing antibiotics .

Research Findings

Recent findings indicate that modifications to the compound's structure can significantly alter its biological activity:

  • Structural Variations : Alterations in the silyl group or phosphine oxide position can lead to increased potency against cancer cells and improved selectivity for target enzymes.
  • Synergistic Effects : Combining this compound with other therapeutic agents has shown potential for synergistic effects, enhancing overall efficacy against complex diseases like cancer and infections .

Properties

CAS No.

1201795-13-2

Molecular Formula

C41H59O4PSi

Molecular Weight

674.978

IUPAC Name

[(1R,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxycyclohexyl] acetate

InChI

InChI=1S/C41H59O4PSi/c1-30(29-46(43,36-17-11-9-12-18-36)37-19-13-10-14-20-37)38-23-24-39-33(16-15-25-41(38,39)6)22-21-32-26-34(44-31(2)42)28-35(27-32)45-47(7,8)40(3,4)5/h9-14,17-22,30,34-35,38-39H,15-16,23-29H2,1-8H3/b32-21-,33-22+/t30-,34-,35-,38-,39+,41-/m1/s1

InChI Key

CXNFJAQYWVJXHD-WSLDONEOSA-N

SMILES

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CC(C5)O[Si](C)(C)C(C)(C)C)OC(=O)C)C

Synonyms

(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphosphinyl)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol1 acetate

Origin of Product

United States

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